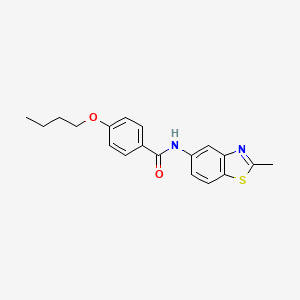

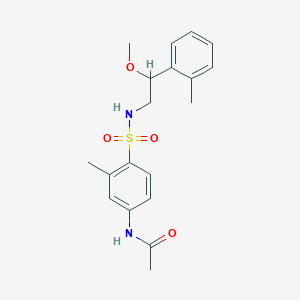

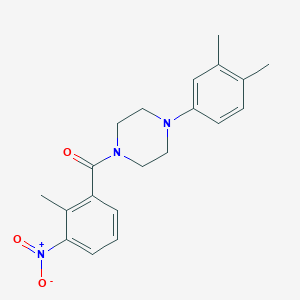

![molecular formula C19H17N3O2 B2775362 N-(2-(1H-indol-3-yl)ethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 941928-64-9](/img/structure/B2775362.png)

N-(2-(1H-indol-3-yl)ethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Potential PET Tracer for Imaging Cancer Tyrosine Kinase

N-[2-(Diethylamino)ethyl]-5-[(Z)-(5-[18F]fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide has been synthesized as a potential positron emission tomography (PET) tracer for imaging cancer tyrosine kinase. The tracer was prepared by nucleophilic substitution of the nitro-precursor with K18F/Kryptofix 2.2.2, followed by chromatography and solid-phase extraction with high-performance liquid chromatography purification procedures (Wang et al., 2005).

Synthesis of Novel Heterocyclic Compounds

A study synthesized novel 1,2,4‐Oxadiazole heterocyclic compounds containing 2‐H‐Pyranopyridine‐2‐one Moiety. These compounds, including 7-Hydroxy/Amino-5-methyl-6-(5-substituted-[1,2,4]oxadiazol-3-yl)-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylic acid amides, were expected to exhibit improved hypertensive activity (Kumar & Mashelker, 2007).

Research on Antiallergic Agents

A series of new N-(pyridin-4-yl)-(indol-3-yl)alkylamides was prepared as novel antiallergic compounds. These compounds showed promising results in various assays, such as the ovalbumin-induced histamine release assay using guinea pig peritoneal mast cells (Menciu et al., 1999).

Microwave-assisted Synthesis of Novel Indole Derivatives

Research focused on the microwave-assisted synthesis of novel indole derivatives and their antimicrobial activities. This method proved more efficient in terms of reaction time, yields, and reproducibility compared to conventional methods. The synthesized compounds displayed significant antimicrobial activities (Anekal & Biradar, 2012).

Glycine Transporter 1 Inhibitor

1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide was identified as a potent and orally available glycine transporter 1 (GlyT1) inhibitor. This compound showed potent GlyT1 inhibitory activity, a favorable pharmacokinetics profile, and increased the cerebrospinal fluid concentration of glycine in rats (Yamamoto et al., 2016).

Allosteric Parameters Improvement for Cannabinoid Receptor 1

Research on indole-2-carboxamides revealed key structural requirements for allosteric modulation of the cannabinoid type 1 receptor (CB1). Certain modifications in these compounds significantly impacted the binding affinity and cooperativity, leading to the identification of potent CB1 allosteric modulators (Khurana et al., 2014).

Wirkmechanismus

Target of Action

The primary targets of N-[2-(1H-indol-3-yl)ethyl]-5-methylfuro[3,2-b]pyridine-2-carboxamide are cyclooxygenase (COX) isoenzymes, COX-1, and COX-2 . These enzymes are catalysts of arachidonic acid conversion to prostaglandin G, which is the first step of synthesis of prostaglandins and thromboxanes . These compounds are involved in rapid physiological responses .

Mode of Action

The compound’s mode of action involves blocking arachidonate binding to competitively inhibit both COX-1 and COX-2 . This results in analgesic and anti-inflammatory effects .

Biochemical Pathways

The inhibition of COX-1 and COX-2 disrupts the conversion of arachidonic acid to prostaglandin G . This disruption affects the synthesis of prostaglandins and thromboxanes, which are involved in various physiological responses .

Result of Action

The result of the compound’s action is the reduction of inflammation and pain . This is achieved through the inhibition of COX-1 and COX-2, which disrupts the synthesis of prostaglandins and thromboxanes .

Eigenschaften

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-5-methylfuro[3,2-b]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2/c1-12-6-7-17-16(22-12)10-18(24-17)19(23)20-9-8-13-11-21-15-5-3-2-4-14(13)15/h2-7,10-11,21H,8-9H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDFDNSSGUIUVPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)OC(=C2)C(=O)NCCC3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

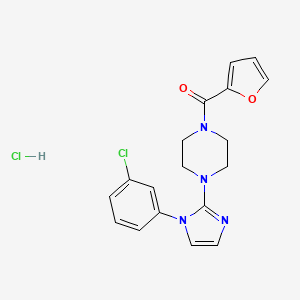

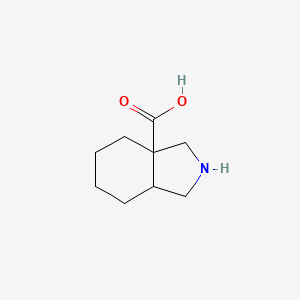

![Ethyl 3-(6-cyclohexyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2775283.png)

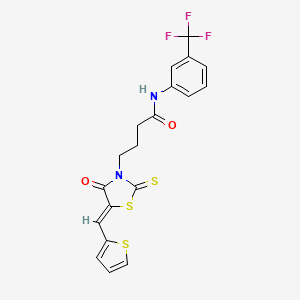

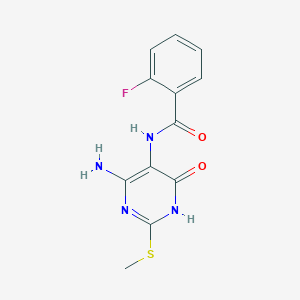

![Ethyl 4-[({[6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2775284.png)

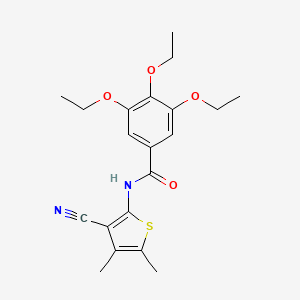

![N-[(4-methoxyphenyl)methyl]-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine](/img/structure/B2775300.png)